4-[3-(Dimethylamino)propoxy]-2-methoxyaniline
Description
Properties
IUPAC Name |
4-[3-(dimethylamino)propoxy]-2-methoxyaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-14(2)7-4-8-16-10-5-6-11(13)12(9-10)15-3/h5-6,9H,4,7-8,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXAZEVGGTSJIPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=CC(=C(C=C1)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of 4-Hydroxy-2-methoxyaniline
The most direct route involves alkylating 4-hydroxy-2-methoxyaniline with 1-bromo-3-chloropropane. This reaction typically employs a strong base such as cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) at 75–80°C for 12–24 hours. The chloro intermediate, 4-(3-chloropropoxy)-2-methoxyaniline, is isolated via extraction and purified by chromatography.
Reaction Conditions:
| Component | Quantity | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 4-Hydroxy-2-methoxyaniline | 1.0 equiv | DMF | 75°C | 12 h | 78% |
| 1-Bromo-3-chloropropane | 1.2 equiv | ||||
| Cs₂CO₃ | 2.0 equiv |
Displacement of Chloride with Dimethylamine
The chloro intermediate undergoes nucleophilic substitution with dimethylamine. Using dimethylamine hydrochloride (2.5 equiv) and potassium carbonate (K₂CO₃) in ethanol under reflux for 24 hours achieves substitution. The product is isolated by filtration and recrystallization.
Reaction Conditions:
| Component | Quantity | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 4-(3-Chloropropoxy)-2-methoxyaniline | 1.0 equiv | Ethanol | Reflux | 24 h | 65% |
| Dimethylamine hydrochloride | 2.5 equiv | ||||
| K₂CO₃ | 3.0 equiv |
Nitro Precursor Route: Alkylation and Reduction
Synthesis of 4-(3-Chloropropoxy)-2-methoxy-nitrobenzene
Starting with 4-nitro-2-methoxyphenol, alkylation with 1-bromo-3-chloropropane in acetone using potassium carbonate (K₂CO₃) and potassium iodide (KI) as a catalyst yields the nitro intermediate. The reaction proceeds at 60°C for 6 hours.
Reaction Conditions:
| Component | Quantity | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 4-Nitro-2-methoxyphenol | 1.0 equiv | Acetone | 60°C | 6 h | 85% |
| 1-Bromo-3-chloropropane | 1.1 equiv | ||||
| K₂CO₃ | 2.0 equiv | ||||
| KI | 0.1 equiv |
Catalytic Hydrogenation of Nitro Group
The nitro intermediate is reduced to the corresponding aniline using hydrogen gas (H₂) and palladium on carbon (Pd/C, 5% w/w) in ethanol at ambient pressure. Complete conversion is achieved within 4 hours.
Reaction Conditions:
| Component | Quantity | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 4-(3-Chloropropoxy)-2-methoxy-nitrobenzene | 1.0 equiv | Ethanol | 25°C | 4 h | 92% |
| Pd/C | 5% w/w |
Substitution with Dimethylamine
The resulting 4-(3-chloropropoxy)-2-methoxyaniline undergoes substitution with dimethylamine in tetrahydrofuran (THF) at 60°C for 12 hours. Sodium iodide (NaI) catalyzes the reaction, improving yields.
Reaction Conditions:
| Component | Quantity | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 4-(3-Chloropropoxy)-2-methoxyaniline | 1.0 equiv | THF | 60°C | 12 h | 70% |
| Dimethylamine | 3.0 equiv | ||||
| NaI | 0.2 equiv |
Mitsunobu Reaction for Direct Propoxy Installation
Mitsunobu Coupling with 3-Dimethylamino-1-propanol
A Mitsunobu reaction enables direct installation of the dimethylamino propoxy group. 4-Hydroxy-2-methoxyaniline reacts with 3-dimethylamino-1-propanol using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in THF.
Reaction Conditions:
| Component | Quantity | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 4-Hydroxy-2-methoxyaniline | 1.0 equiv | THF | 0°C → 25°C | 24 h | 55% |
| 3-Dimethylamino-1-propanol | 1.5 equiv | ||||
| DIAD | 1.5 equiv | ||||
| PPh₃ | 1.5 equiv |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Overall Yield |
|---|---|---|---|
| Alkylation-Amination | Fewer steps; avoids nitro intermediates | Requires amine protection | 65% |
| Nitro Precursor Route | High-yielding alkylation and reduction | Multi-step synthesis | 70% |
| Mitsunobu Reaction | Direct coupling; no substitution step | Low yield; expensive reagents | 55% |
Critical Reaction Parameters
Solvent Selection
Catalysts and Bases
Scalability and Industrial Considerations
The nitro precursor route is favored for large-scale synthesis due to robust yields and commercial availability of 4-nitro-2-methoxyphenol . Catalytic hydrogenation steps are amenable to continuous flow reactors, reducing processing times.
Chemical Reactions Analysis
Types of Reactions
4-[3-(Dimethylamino)propoxy]-2-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
4-[3-(Dimethylamino)propoxy]-2-methoxyaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes or receptors.
Industry: It is utilized in the production of dyes, pigments, and other materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-[3-(Dimethylamino)propoxy]-2-methoxyaniline involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxy group can influence the compound’s electronic properties. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
(a) 4-[3-(Dimethylamino)propoxy]-2-methylaniline
- Structural Difference : Replaces the 2-methoxy group with a methyl group.
- Solubility: Increased hydrophobicity due to the methyl group may lower aqueous solubility relative to the methoxy analog. Basicity: The absence of methoxy’s electron-withdrawing effect could slightly increase the amine’s pKa.
(b) (E)-2-(4-(Dimethylamino)benzylidene)-7-(3-(piperidin-1-yl)propoxy)-1-tetralone
- Structural Difference : Incorporates a benzylidene moiety and a piperidinyl-propoxy chain.
- Basicity: Piperidine (pKa ~11) is more basic than dimethylamine (pKa ~10), altering solubility and interaction with biological targets.
Functional Group Variations in the Propoxy Chain
*Hypothetical analogs inferred from literature trends.
Key Research Findings
Solubility-Bioactivity Trade-off: Dimethylamino-propoxy chains balance solubility and lipophilicity, making them preferable for drug intermediates over bulkier amines like piperidinyl .
Synthetic Accessibility: Compounds with dimethylamino-propoxy groups are synthesized in higher yields (e.g., 85% in ’s benzylidene derivative) compared to morpholinyl or piperidinyl analogs due to milder reaction conditions .
Biological Activity
4-[3-(Dimethylamino)propoxy]-2-methoxyaniline, a compound with significant biological activity, has garnered attention in various fields, including medicinal chemistry and pharmacology. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure
The chemical structure of 4-[3-(Dimethylamino)propoxy]-2-methoxyaniline can be represented as follows:
- IUPAC Name : 4-[3-(Dimethylamino)propoxy]-2-methoxyaniline
- Molecular Formula : C12H18N2O2
The biological activity of 4-[3-(Dimethylamino)propoxy]-2-methoxyaniline is primarily attributed to its interaction with specific biological targets. Research indicates that it may function as a modulator of various signaling pathways, potentially influencing cellular processes such as proliferation and apoptosis.
Interaction with P-glycoprotein
One notable study highlighted the compound's ability to inhibit P-glycoprotein (P-gp), a key player in multidrug resistance (MDR) in cancer cells. The compound demonstrated effective binding to the P-gp transmembrane domain, enhancing the intracellular accumulation of chemotherapeutic agents like doxorubicin (DOX) and Rhodamine 123 (Rho123) in resistant cell lines. This suggests its potential as a therapeutic agent in overcoming drug resistance in cancer treatment .
Anticancer Properties
The compound has shown promising anticancer properties through several mechanisms:
- MDR Reversal : In vitro assays demonstrated that 4-[3-(Dimethylamino)propoxy]-2-methoxyaniline significantly increased the uptake of DOX in P-gp-overexpressing cells, indicating its potential role in reversing drug resistance .
- Cell Proliferation Inhibition : Studies have reported that the compound can inhibit the proliferation of various cancer cell lines, suggesting its utility as an anticancer agent.
Antidiabetic Potential
Another area of research focuses on the compound's antiglycation properties, which are relevant in diabetes management. By inhibiting the formation of advanced glycation end-products (AGEs), it may help mitigate complications associated with diabetes.
Case Studies
Comparative Analysis
When comparing 4-[3-(Dimethylamino)propoxy]-2-methoxyaniline with other similar compounds, its unique structural features confer distinct biological activities. For instance, while other compounds may also target P-gp, the specific dimethylamino propoxy group enhances its binding affinity and efficacy.
| Compound | Mechanism | Activity Level |
|---|---|---|
| 4-[3-(Dimethylamino)propoxy]-2-methoxyaniline | P-gp Inhibition | High |
| Other Dimethylamino Compounds | Varies | Moderate |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-[3-(Dimethylamino)propoxy]-2-methoxyaniline, and how do reaction conditions influence yield?
- The compound can be synthesized via nucleophilic aromatic substitution (NAS) by introducing the dimethylaminopropyloxy group onto a 2-methoxyaniline backbone. Key parameters include:
- Temperature : Elevated temperatures (80–120°C) improve reaction kinetics but may risk decomposition .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity of the amine group .
- Catalysts : Use of phase-transfer catalysts (e.g., TBAB) improves regioselectivity in multi-substituted aromatic systems .
- Yield optimization often requires iterative HPLC monitoring to track intermediate purity .
Q. What spectroscopic methods are most effective for characterizing this compound’s structure and purity?
- NMR : H and C NMR are critical for confirming substitution patterns (e.g., methoxy at position 2, dimethylaminopropyloxy at position 4). Coupling constants in H NMR resolve spatial arrangements of substituents .
- Mass spectrometry : High-resolution ESI-MS verifies molecular weight (CHNO) and detects impurities like unreacted intermediates .
- HPLC-UV : Quantifies purity (>98% for research-grade material) using reverse-phase C18 columns and acetonitrile/water gradients .
Q. How do the electron-donating substituents (methoxy, dimethylamino) influence the compound’s reactivity in further functionalization?
- The methoxy group at position 2 directs electrophilic substitution to the para position due to its strong electron-donating effect, while the dimethylaminopropyloxy group at position 4 introduces steric hindrance, limiting accessibility for bulky reagents .
- Reductive amination or alkylation reactions targeting the dimethylamino group require controlled pH (6–8) to avoid protonation-induced deactivation .
Advanced Research Questions
Q. What strategies resolve contradictions in regioselectivity during functionalization of the aniline ring?
- Discrepancies in substitution patterns (e.g., para vs. ortho products) arise from competing electronic and steric effects. Solutions include:
- Computational modeling : DFT calculations predict charge distribution and reactive sites .
- Directed ortho-metalation : Use of directing groups (e.g., boronates) to override inherent electronic preferences .
Q. How does the compound’s stability vary under oxidative or acidic conditions, and what degradation products form?
- Oxidative degradation : The dimethylamino group oxidizes to a tertiary amine oxide under strong oxidizing agents (e.g., HO), confirmed by LC-MS detection of m/z +16 adducts .
- Acidic hydrolysis : The propoxy linker undergoes cleavage at pH <3, yielding 2-methoxyaniline and 3-(dimethylamino)propanol. Stabilizers like ascorbic acid mitigate degradation during storage .
Q. What methodologies are recommended for studying the compound’s interactions with biological targets (e.g., receptors or enzymes)?
- Surface plasmon resonance (SPR) : Measures binding kinetics (k/k) to receptors like serotonin transporters .
- Molecular docking : Aligns the compound’s 3D structure (from X-ray crystallography or in silico modeling) with active sites of target enzymes .
- Metabolic stability assays : Liver microsome studies identify major metabolites (e.g., O-demethylation products) using LC-MS/MS .
Q. How can conflicting data on the compound’s solubility in aqueous vs. organic solvents be reconciled?
- Solubility discrepancies arise from protonation states. The dimethylamino group (pKa ~9.5) enhances water solubility at pH <7, while the methoxy group retains hydrophobicity.
- Experimental protocol :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
